N-(4-chlorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
Description
N-(4-chlorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide is a complex organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a chlorophenyl group in its structure makes it a compound of interest for various chemical and biological studies.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-nitrobenzo[b][1]benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4/c22-14-6-8-15(9-7-14)23-21(25)18-11-16(24(26)27)12-20-17(18)10-5-13-3-1-2-4-19(13)28-20/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXRXPLOIVWUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves the following steps:
Formation of the dibenzo[b,f]oxepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-substituted biphenyl derivatives.
Chlorination: The chlorophenyl group can be introduced through a substitution reaction using chlorobenzene derivatives.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems for temperature and pressure, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Hydroxyl derivatives: Formed through oxidation reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(4-chlorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Biological Studies: Used in research to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to study various biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The nitro group and the chlorophenyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: Similar in structure but with a naphthalene core.
N-(5-fluoro-2-(2-(pyridin-2-yl)pyrrolidin-1-yl)phenyl)-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamide: Contains a pyrimidine core and fluorine substituents.
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-(nitroheteroaryl)carboxamides: Contains an oxadiazole ring and nitro group.
Uniqueness
N-(4-chlorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide is unique due to its dibenzo[b,f]oxepine core, which imparts specific chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
